

2-(Benzo[d]thiazol-2-yloxy)acetic acid chemical properties

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Compound of Interest

Compound Name: 2-(Benzo[d]thiazol-2-yloxy)acetic acid

Cat. No.: B1267729

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An In-depth Technical Guide on the Core Chemical Properties of **2-(Benzo[d]thiazol-2-yloxy)acetic acid**

This technical guide provides a comprehensive overview of the chemical and biological properties of **2-(Benzo[d]thiazol-2-yloxy)acetic acid**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key physicochemical data, outlines experimental methodologies for related compounds, and visualizes potential biological pathways.

Core Chemical and Physical Properties

2-(Benzo[d]thiazol-2-yloxy)acetic acid is a heterocyclic compound featuring a benzothiazole core linked to an acetic acid moiety through an ether bond. Its chemical structure is foundational to its physical and biological characteristics.

Physicochemical Data

The following table summarizes the key quantitative properties of the molecule.

Property	Value	Source
CAS Number	2875-32-3	[1],[2],[3]
Molecular Formula	C ₉ H ₇ NO ₃ S	[4],[1],[3]
Molecular Weight	209.22 g/mol	[4],[5],[1]
Boiling Point	387.6°C	[6]
Storage Temperature	2-8°C	[2],[3]
Purity	≥95% - ≥98%	[4],[3]
Appearance	White to light yellow Solid	[7]

Computational Chemistry Data

Calculated properties provide insight into the molecule's behavior in biological systems.

Property	Value	Source
LogP (Octanol/Water Partition)	1.760	[5],[3]
Water Solubility (log ₁₀ WS in mol/L)	-2.44	[5]
Topological Polar Surface Area (TPSA)	59.42 Å ²	[3]
Hydrogen Bond Acceptors	4	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	3	[3]
McGowan's Characteristic Volume	138.390 ml/mol	[5]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **2-(Benzo[d]thiazol-2-yloxy)acetic acid**.

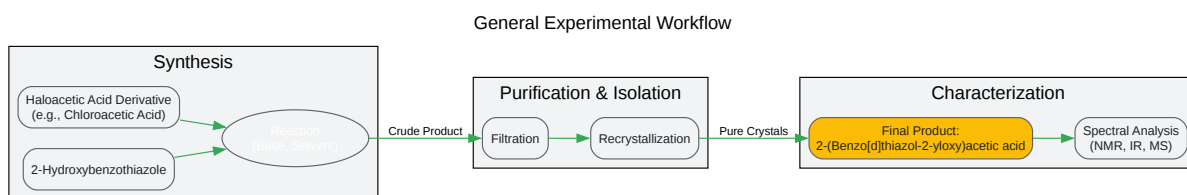
- Infrared (IR) Spectrum: An evaluated infrared reference spectrum is available through the National Institute of Standards and Technology (NIST).[1] The spectrum was measured on a solid sample (mineral oil mull) using a dispersive instrument.[1]
- Mass Spectrum: Mass spectrometry data (electron ionization) for this compound is also noted as being available.[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **2-(Benzo[d]thiazol-2-yloxy)acetic acid** was not found in the provided search results, a general workflow can be inferred. Furthermore, a protocol for the closely related sulfur analogue, 2-(Benzothiazol-2-ylsulfanyl)acetic acid, offers insight into the potential reaction conditions.

General Synthesis and Analysis Workflow

The synthesis of compounds like **2-(Benzo[d]thiazol-2-yloxy)acetic acid** typically involves the reaction of a nucleophile with an appropriate electrophile, followed by purification and characterization.



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Caption: A potential workflow for the synthesis and analysis of the target compound.

Example Protocol: Synthesis of 2-(Benzothiazol-2-ylsulfanyl)acetic acid

This protocol details the synthesis of the thio-analogue and serves as a methodological reference.[8]

- Preparation of Reactant Solution A: A solution of benzothiazole-2-thiol (167.2 mg, 1.00 mmol) and K_2CO_3 (207.0 mg, 1.50 mmol) is prepared in 15 ml of CH_3OH . [8]
- Preparation of Reactant Solution B: A separate solution of 2-chloroacetic acid (113.4 mg, 1.20 mmol) is prepared in 10 ml of CH_3OH . [8]
- Reaction: Solution A is slowly added to Solution B. [8]
- Reflux: The combined solution is stirred and refluxed for 20 hours. [8]
- Isolation: The resulting solution is filtered. [8]
- Crystallization: Colorless crystals are obtained by the slow diffusion of diethyl ether into a dilute methanolic solution of the product over approximately one week. [8]
- Yield: The approximate yield is 82.3% based on the starting benzothiazole-2-thiol. [8]

Biological Activity and Potential Signaling Pathways

2-(Benzo[d]thiazol-2-yloxy)acetic acid and related benzothiazole derivatives have been noted for various biological activities.

Reported Activities

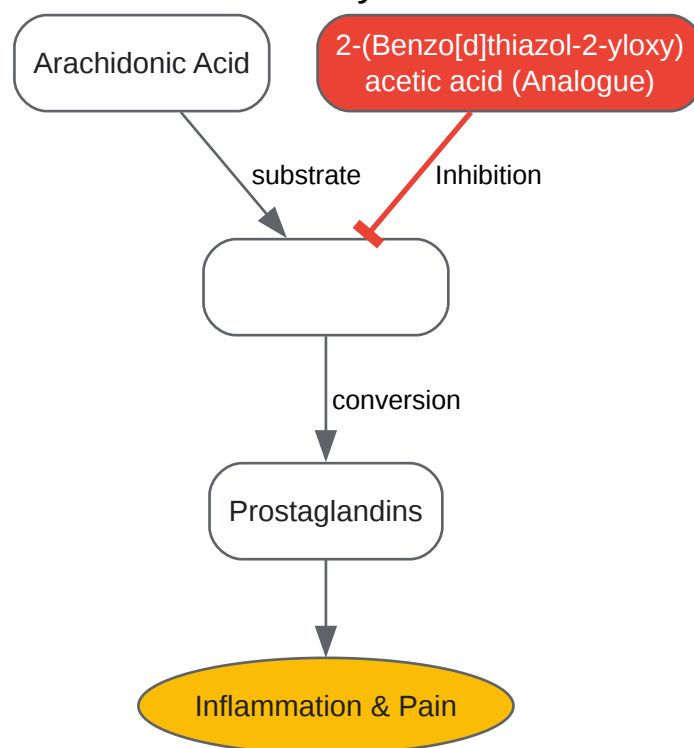
- Plant Growth Regulation: The compound can act as an inducer of plant growth, promoting root formation and abscisic acid production. [4]
- Enzyme Inhibition: It has shown invertase activity and may inhibit chitinase, suggesting potential anti-inflammatory properties. [4] It is proposed to act by binding to substrate sites on enzymes and inhibiting hydrogen bond formation. [4]
- Antifungal and Analgesic Properties of Analogues: Related N-acetamides of 2-aminobenzothiazole have demonstrated moderate to good antifungal activity against strains like *C. albicans* and *A. niger*. [9] These compounds also show significant analgesic potential, which has been studied in silico to be related to the cyclooxygenase-2 (COX-2) enzyme. [10]

- Anticancer Potential of Analogues: Other derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated as potential anticancer agents, showing promising binding affinities to the HER enzyme and DNA.[11]

Potential Signaling Pathway: COX-2 Inhibition

The analgesic activity of related benzothiazole compounds suggests a potential interaction with the cyclooxygenase (COX) pathway.[10] COX enzymes are central to the inflammatory process by converting arachidonic acid into prostaglandins.

Postulated Pathway: COX-2 Inhibition



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Caption: Inhibition of the COX-2 pathway, a potential mechanism for analgesic effects.

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